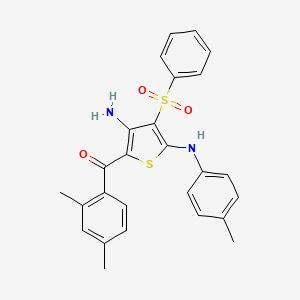
(3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C26H24N2O3S2 and its molecular weight is 476.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-Amino-4-(phenylsulfonyl)-5-(p-tolylamino)thiophen-2-yl)(2,4-dimethylphenyl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. Its structure features a thiophene ring with multiple substituents, which may contribute to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C26H24N2O3S2 with a molecular weight of 476.61 g/mol. The presence of functional groups such as amino, phenylsulfonyl, and p-tolylamino suggests potential interactions with various biological targets.
Table 1: Structural Features and Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thiophene ring, sulfonamide | Antimicrobial, anticancer |
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
| Thiotepa | Thiophene ring | Anticancer |
| Niflumic Acid | Amino group | Anti-inflammatory |
Anticancer Properties
Research indicates that compounds with similar structural motifs have shown significant anticancer activities. For example, derivatives of benzo[b]thiophene have been identified as potent inhibitors of microtubule polymerization, acting through the colchicine site of tubulin. These compounds demonstrated substantial antiproliferative activity across various cancer cell lines, with IC50 values ranging from 2.6 to 18 nM . The specific placement of substituents on the thiophene ring appears crucial for enhancing these biological activities.
Antimicrobial Effects
The sulfonamide moiety present in the compound is associated with antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial strains, suggesting that this compound may also possess antibacterial activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents can significantly alter the biological profile of thiophene derivatives. For instance, the introduction of amino or methoxy groups at specific positions has been shown to enhance antiproliferative activity .
Case Study 1: Antiproliferative Activity
A study involving benzo[b]thiophene derivatives highlighted the importance of substituent positioning for maximizing antiproliferative effects. Compounds with amino groups at the C-5 position exhibited increased potency compared to their unsubstituted counterparts . This suggests that similar modifications in our target compound could lead to enhanced biological activity.
Case Study 2: Inhibition of Tubulin Polymerization
Research on related compounds has demonstrated their ability to inhibit tubulin polymerization effectively. For instance, certain derivatives showed more potent inhibition than established drugs like combretastatin A-4 . This indicates a promising avenue for exploring the anticancer potential of this compound.
Propriétés
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(4-methylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-9-12-19(13-10-16)28-26-25(33(30,31)20-7-5-4-6-8-20)22(27)24(32-26)23(29)21-14-11-17(2)15-18(21)3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYHWQFUOHJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=C(C=C(C=C3)C)C)N)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













